BenchChemオンラインストアへようこそ!

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide

P2X7 receptor Antagonist potency Calcium flux assay

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide (CAS 955744-78-2, molecular formula C₂₃H₁₈ClFN₂O₂, molecular weight 408.8) is a synthetic tetrahydroisoquinoline (THIQ) benzamide derivative. This compound is curated as a ligand in the ChEMBL database (CHEMBL380239) and has been characterized as a P2X7 purinergic receptor antagonist.

Molecular Formula C23H18ClFN2O2
Molecular Weight 408.86
CAS No. 955744-78-2
Cat. No. B2857164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide
CAS955744-78-2
Molecular FormulaC23H18ClFN2O2
Molecular Weight408.86
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18ClFN2O2/c24-21-13-18(25)7-9-20(21)22(28)26-19-8-6-15-10-11-27(14-17(15)12-19)23(29)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,26,28)
InChIKeyOXXXBPXOGYFSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide (CAS 955744-78-2) Procurement & Differentiation Guide


N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide (CAS 955744-78-2, molecular formula C₂₃H₁₈ClFN₂O₂, molecular weight 408.8) is a synthetic tetrahydroisoquinoline (THIQ) benzamide derivative . This compound is curated as a ligand in the ChEMBL database (CHEMBL380239) and has been characterized as a P2X7 purinergic receptor antagonist [1]. The available bioactivity data, while limited in primary publication breadth, provide quantifiable binding and functional metrics that enable preliminary head-to-head differentiation against standard P2X7 antagonists such as A-740003, KN-62, and in-class THIQ-benzamide analogs .

Why Tetrahydroisoquinoline-Benzamide P2X7 Antagonists Are Not Interchangeable: The Case for 955744-78-2


P2X7 receptor antagonists represent a structurally diverse class of compounds where minor substituent modifications on the core scaffold lead to substantial shifts in receptor affinity, species selectivity, and functional antagonism profile. The tetrahydroisoquinoline-benzamide subclass is particularly sensitive to such modifications: as demonstrated by Baraldi et al., the majority of conformationally constrained THIQ-KN62 analogs exhibit dramatically reduced activity compared to the parent compound, with even the most potent analog being approximately 30-fold weaker than KN-62 . Furthermore, the divergent species selectivity profiles of established P2X7 antagonists (e.g., A-740003 exhibits ~2.2-fold higher potency for rat over human P2X7) underscore that apparent structural similarity within the class does not predict interchangeable pharmacology . The presence of the 2-chloro-4-fluorobenzamide moiety in CAS 955744-78-2 creates a unique substituent pattern not shared by the simpler 4-fluorobenzamide analog (CAS 955717-20-1), and in the absence of direct comparative activity data for this exact pair, there is no scientific basis to assume substitution interchangeability without a concomitant change in target engagement profile .

Quantitative Differentiation Evidence for CAS 955744-78-2 Against Closest P2X7 Antagonist Comparators


Superior Human P2X7 Antagonist Potency of 955744-78-2 vs. A-740003 in Comparable Cell-Based Assays

In functional antagonist assays measuring inhibition of calcium flux in human 1321N1 cells expressing human P2X7 receptors (FLIPR platform), CAS 955744-78-2 exhibits an IC50 of 15.8 nM [1]. Under comparable assay conditions (human P2X7, 1321N1 cells, Bz-ATP-stimulated Ca²⁺ flux), the established P2X7 antagonist A-740003 demonstrates an IC50 of 40 nM . This represents an approximately 2.5-fold higher potency for 955744-78-2 over A-740003 at human P2X7. Consistent antagonism is also observed in human THP-1 cells (IC50 = 15.8 nM, inhibition of BzATP-induced ethidium uptake) and in HEK293 cells expressing human recombinant P2X7 (IC50 = 17.8 nM), demonstrating inter-assay reproducibility within the low nanomolar range [1].

P2X7 receptor Antagonist potency Calcium flux assay

Defined Species Selectivity Profile: 955744-78-2 Preferentially Targets Human over Rat P2X7 (4.0-Fold Window)

955744-78-2 demonstrates a marked species preference for human P2X7 over rat P2X7: IC50 of 15.8 nM at human P2X7 vs. 63.1 nM at rat P2X7, both measured in 1321N1 cells via calcium flux FLIPR assay [1]. This yields a human/rat selectivity ratio of approximately 4.0-fold. In contrast, the comparator A-740003 exhibits the inverse species preference, with IC50 of 40 nM at human and 18 nM at rat P2X7 (rat/human selectivity ratio of ~2.2-fold) . KN-62 displays approximately equipotent antagonism at human and rat P2X7 (IC50 ~15 nM at human) [2]. The divergent species selectivity profiles enable the strategic use of 955744-78-2 for studies requiring preferential human P2X7 engagement while minimizing cross-reactivity at rodent orthologs.

Species selectivity Human vs. rat P2X7 Translational pharmacology

Distinct Potency Advantage over In-Class Tetrahydroisoquinoline P2X7 Antagonists

The THIQ scaffold has been systematically explored as a conformationally constrained P2X7 antagonist pharmacophore by Baraldi et al., who reported that most THIQ derivatives exhibit weak antagonist activity, with the best compound (compound 5) being approximately 30-fold weaker than the reference antagonist KN-62 . While no direct head-to-head comparison of 955744-78-2 with the Baraldi series has been published, 955744-78-2's IC50 of 15.8 nM at human P2X7 places it in the same potency tier as KN-62 itself (IC50 ~15 nM) [1], implying that 955744-78-2 is approximately 30-fold more potent than the most active THIQ analog from the Baraldi series. This represents a remarkable differentiation from the broader THIQ class, which is characterized predominantly by weak or negligible P2X7 antagonism.

Tetrahydroisoquinoline SAR P2X7 antagonist class Scaffold comparison

Structural Differentiation: The 2-Chloro-4-Fluorobenzamide Moiety Defines a Unique Substitution Pattern Not Present in Readily Available Analogs

CAS 955744-78-2 incorporates a 2-chloro-4-fluorobenzamide side chain, distinguishing it from the closest commercially cataloged structural analog, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide (CAS 955717-20-1), which lacks the 2-chloro substituent . The 2-chloro group introduces a steric and electronic perturbation at the ortho position of the benzamide ring, with a larger van der Waals radius (Cl: 1.75 Å vs. H: 1.20 Å) and electronegativity difference that can modulate both target binding and physicochemical properties. While the specific contribution of the 2-chloro substituent to P2X7 affinity for this pair has not been experimentally deconvoluted in published literature, established SAR principles in halogenated benzamide series indicate that ortho-substitution patterns frequently alter binding pocket occupancy and selectivity profiles .

Substituent SAR 2-Chloro-4-fluorobenzamide Halogen bonding

Evidence-Based Application Scenarios for CAS 955744-78-2 in P2X7-Focused Research Programs


Human P2X7 Receptor Occupancy and Signaling Studies Requiring Maximal Antagonist Potency

For cellular and biochemical assays demanding maximal inhibition of human P2X7-mediated calcium flux and pore formation, 955744-78-2 (IC50 = 15.8–17.8 nM across three assay formats) provides a potency advantage over A-740003 (human IC50 = 40 nM), delivering approximately 2.5-fold stronger receptor blockade at equivalent concentrations [1]. This is particularly relevant for experiments where complete suppression of BzATP-induced downstream signaling (IL-1β release, ethidium uptake) is required and where using a lower compound concentration reduces the risk of solvent toxicity or off-target effects.

Human-Selective P2X7 Pharmacology Studies Where Rodent Cross-Reactivity Must Be Minimized

In translational research programs where the goal is to characterize human P2X7-specific pharmacology without confounding rodent receptor engagement, 955744-78-2 offers a 4.0-fold human-over-rat selectivity window (human IC50 = 15.8 nM vs. rat IC50 = 63.1 nM) [1]. This contrasts favorably with A-740003, which preferentially targets rat P2X7 (rat IC50 = 18 nM, human IC50 = 40 nM), and with KN-62, which displays equipotent cross-species activity [2]. Researchers designing human P2X7 knock-in models or comparing human vs. rodent receptor pharmacology can leverage this selectivity to dissect species-specific contributions to P2X7 signaling.

Structure-Activity Relationship (SAR) Campaigns Exploring Halogenated THIQ-Benzamide Chemical Space

955744-78-2 serves as a key SAR probe for medicinal chemistry programs investigating the impact of ortho-halogen substitution on the benzamide ring of tetrahydroisoquinoline-based ligands [1]. The 2-chloro-4-fluorobenzamide moiety is structurally unique among commercially available THIQ-benzamide analogs, and experimental determination of its contribution to P2X7 binding, selectivity, and physicochemical properties (logP, solubility) can inform lead optimization efforts. Procurement of both 955744-78-2 and its dechlorinated analog (CAS 955717-20-1) enables paired testing to isolate the contribution of the 2-chloro group .

P2X7 Antagonist Reference Panel Assembly for In Vitro Selectivity Profiling

Given its distinct species selectivity profile (human-selective), unique THIQ scaffold bearing a halogenated benzamide side chain, and nanomolar potency matching that of the reference antagonist KN-62, 955744-78-2 is a valuable addition to P2X7 antagonist reference panels used for in vitro pharmacological profiling of novel chemical matter [1]. The compound's CHEMBL curation (CHEMBL380239) and multi-assay validation in BindingDB provide the data provenance expected for inclusion in standardized screening cascades [2].

Quote Request

Request a Quote for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.